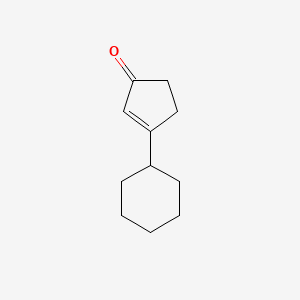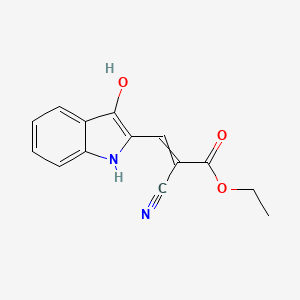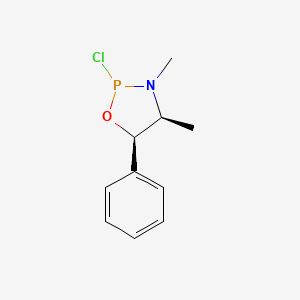
(4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of specific catalysts. One common method uses 9-epiquinine sulphonamide as a catalyst to achieve high yield and enantioselectivity . The reaction conditions are generally mild, often carried out at room temperature, making the process suitable for industrial production.
Industrial Production Methods
For industrial-scale production, the same enantioselective ring-opening method is employed due to its efficiency and cost-effectiveness. The raw materials are readily available, and the catalyst can be recovered and reused, further reducing production costs .
化学反応の分析
Types of Reactions
(4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The chlorine atom in the compound can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted oxazaphospholidines, which have applications in different chemical processes and industries.
科学的研究の応用
(4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved often include the formation of stable complexes with enzymes or receptors, leading to the desired biological or chemical effects .
類似化合物との比較
Similar Compounds
- (4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine can be compared with other chiral oxazaphospholidines and related compounds such as this compound derivatives.
Uniqueness
What sets this compound apart is its high enantioselectivity and the efficiency of its synthesis. Its unique stereochemistry also provides distinct reactivity patterns, making it a valuable compound in various applications .
特性
CAS番号 |
154097-86-6 |
|---|---|
分子式 |
C10H13ClNOP |
分子量 |
229.64 g/mol |
IUPAC名 |
(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine |
InChI |
InChI=1S/C10H13ClNOP/c1-8-10(13-14(11)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10-,14?/m0/s1 |
InChIキー |
UKFVXPAEGFCTES-MYWFGVANSA-N |
異性体SMILES |
C[C@H]1[C@H](OP(N1C)Cl)C2=CC=CC=C2 |
正規SMILES |
CC1C(OP(N1C)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
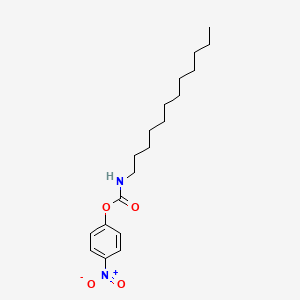
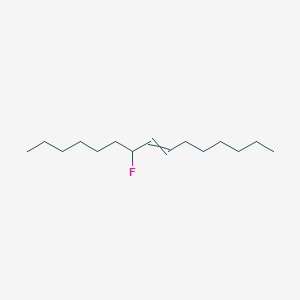
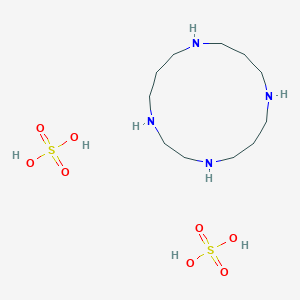
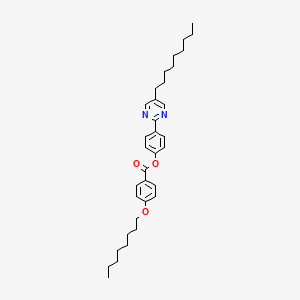
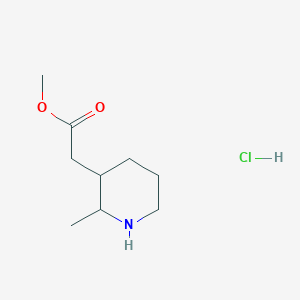
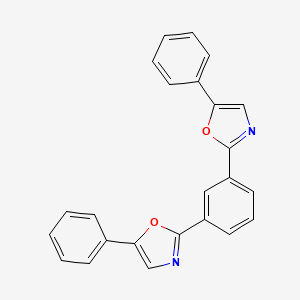
![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)
silane](/img/structure/B14272223.png)

![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
